molecular formula C24H24N4O3 B2757244 N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine CAS No. 877814-18-1

N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine

Cat. No. B2757244
CAS RN: 877814-18-1
M. Wt: 416.481
InChI Key: SGJKKMBRAKBYNY-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has focused on synthesizing novel compounds involving triazole derivatives, which have been tested for their antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests the potential for similar compounds, such as the one , to be used in the development of new antimicrobial agents.

Novel Synthetic Routes and Derivatives

The exploration of new synthetic routes for creating heterocyclic compounds, including triazoles, has been a significant area of research. For instance, metal-free multi-component reactions have been employed to synthesize 1,5-disubstituted 1,2,3-triazoles, highlighting innovative approaches to creating compounds with potential biological applications (Vo, 2020). This demonstrates the chemical versatility and potential for developing novel compounds with unique properties.

Antibacterial Activity and Chemical Diversity

The synthesis of various triazole derivatives and their derivatives has shown that these compounds possess antibacterial properties, which could be harnessed for therapeutic purposes. For instance, some N-[4-(ethoxycarbonyl)-1-substituted aryl-1,2,3-triazol-5-yl] N'-phenylcarbodiimides have demonstrated moderate to good yields and characterized by their antibacterial activities (Chen et al., 2003). This indicates the potential for compounds like "N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine" to be developed into antibacterial agents.

properties

IUPAC Name

N-[[6-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-29-18-8-5-16(6-9-18)20-14-28-24-19(20)4-2-3-11-27(24)23(26-28)13-25-17-7-10-21-22(12-17)31-15-30-21/h5-10,12,14,25H,2-4,11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJKKMBRAKBYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)CNC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine

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